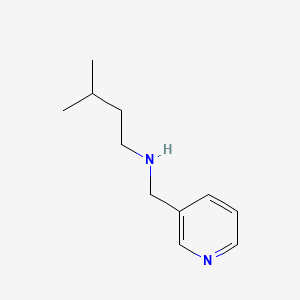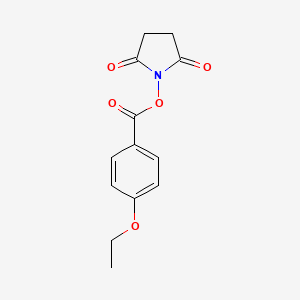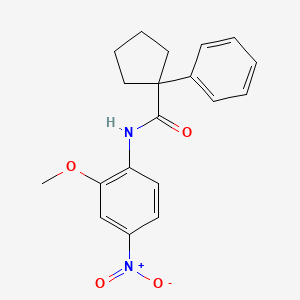
1-(3-Hydroxy-2-methylphenyl)ethanone
Descripción general
Descripción
“1-(3-Hydroxy-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 69976-81-4 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The InChI code for this compound is 1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H10O2 . This indicates that the compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 150.18 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Molecular Docking and ADMET Studies Ethanone, 1-(2-hydroxy-5-methyl phenyl), which is structurally similar to 1-(3-Hydroxy-2-methylphenyl)ethanone, has demonstrated notable anti-microbial properties. This compound, found in various plant extracts, shows potential in binding with proteins in Staphylococcus aureus. Molecular docking studies revealed strong binding affinities with specific proteins, indicating its potential for antimicrobial applications. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies showed compliance with Lipinski's rule, suggesting good pharmacokinetic properties (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
Antibacterial and Anti-inflammatory Activities Certain derivatives of 1-(2-hydroxyphenyl)ethanone, including 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone, have shown significant antibacterial and anti-inflammatory activities. These compounds, acting as 5-lipoxygenase inhibitors, exhibit potential in inhibiting bacterial growth of Escherichia coli and Staphylococcus aureus. They also demonstrate antioxidant behavior, further emphasizing their therapeutic potential (Y. Vásquez-Martínez, C. Torrent, et al., 2019).
Synthesis and Evaluation in Medicinal Chemistry Derivatives of 1-(2-hydroxyphenyl)ethanone have been synthesized and evaluated for various biological activities. For instance, studies on paeonol and its analogues have demonstrated their role as inhibitors of platelet aggregation, which is crucial in cardiovascular diseases. These compounds exhibit potential in developing new therapeutic agents (K. G. Akamanchi, P. Padmawar, et al., 1999).
Propiedades
IUPAC Name |
1-(3-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMOESHBYCGMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


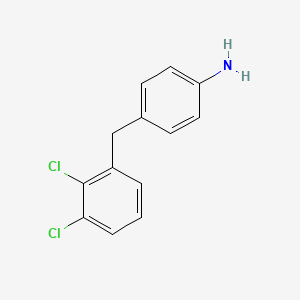
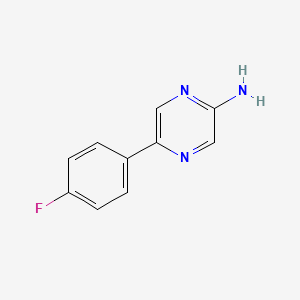

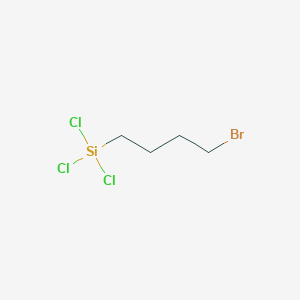
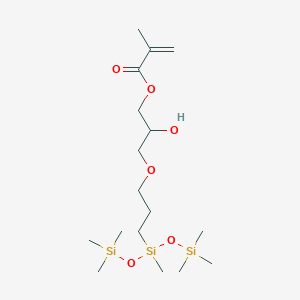
![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)

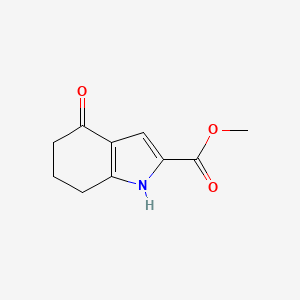
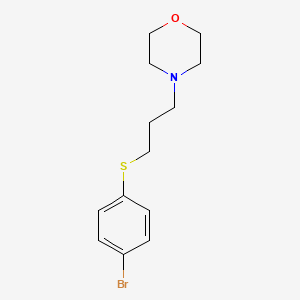
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)

